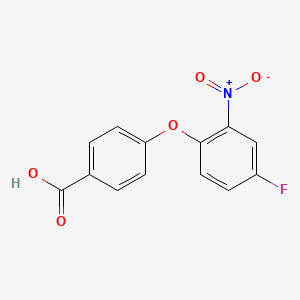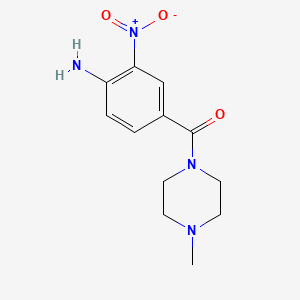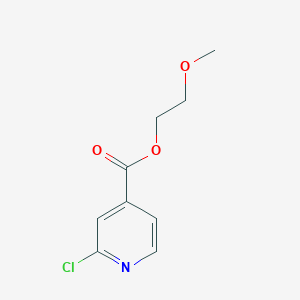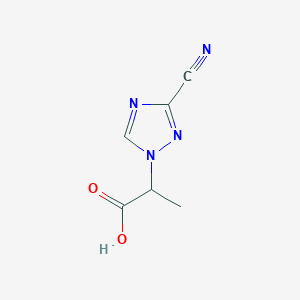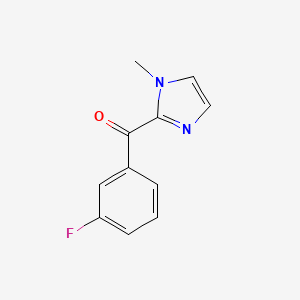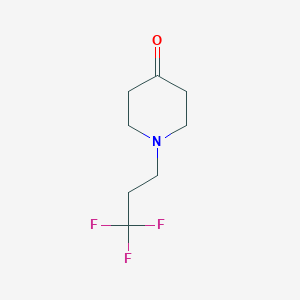![molecular formula C7H10N2S B1530244 [2-(Methylsulfanyl)pyridin-4-yl]methanamine CAS No. 1160059-05-1](/img/structure/B1530244.png)
[2-(Methylsulfanyl)pyridin-4-yl]methanamine
説明
“[2-(Methylsulfanyl)pyridin-4-yl]methanamine” is a chemical compound with the CAS Number: 1160059-05-1 . It has a molecular weight of 154.24 and its IUPAC name is [2-(methylsulfanyl)-4-pyridinyl]methanamine . It is in liquid form .
Molecular Structure Analysis
The InChI code of “this compound” is 1S/C7H10N2S/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 154.23 and is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Catalytic Applications in Organic Chemistry:
- The study by Roffe et al. (2016) discusses the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles. These compounds have been characterized and evaluated for their catalytic applications, displaying good activity and selectivity (Roffe et al., 2016).
Photocytotoxic Properties in Cancer Research:
- Basu et al. (2014) synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, which demonstrated significant photocytotoxicity in red light to various cell lines. These complexes were found to be effective in generating reactive oxygen species and causing apoptosis in cancer cells (Basu et al., 2014).
- Another study by Basu et al. (2015) involved Iron(III) complexes with Schiff bases of pyridoxal and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine. These complexes showed remarkable photocytotoxicity in cancer cells, providing insights into potential cancer therapies (Basu et al., 2015).
Development of Anticancer Agents:
- Mbugua et al. (2020) reported on palladium and platinum complexes using R-(pyridin-2-yl)methanamine ligands. These complexes showed promising anticancer activity against various human cancerous cell lines, highlighting their potential in developing new therapeutic agents (Mbugua et al., 2020).
Chemical Synthesis and Structural Analysis:
- The work of Padhi and Manivannan (2006) focused on the synthesis of N-(2-Pyridylmethyl)pyridine-2-methylketimine and its reaction with Cu(NO3)2.3H2O, leading to the formation of complex compounds. This study provides valuable insights into the structural and chemical properties of such complexes (Padhi & Manivannan, 2006).
Application in Ligand Synthesis and Coordination Chemistry:
- In the study by Aggrwal et al. (2021), the reaction between 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine was investigated, leading to products with potential in detecting Hg and Ni ions. This demonstrates the utility of such compounds in developing selective detection methods for specific ions (Aggrwal et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), not getting it in eyes, on skin, or on clothing (P262), and using only outdoors or in a well-ventilated area (P271) .
特性
IUPAC Name |
(2-methylsulfanylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQAMFZTFZEJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160059-05-1 | |
| Record name | [2-(methylsulfanyl)pyridin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


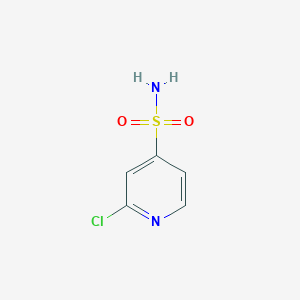
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1530164.png)
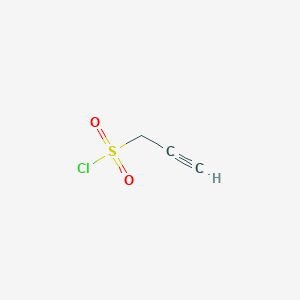

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530168.png)
